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Compound Name: Ethmozine

Cat. No.: B130481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing

analogues of Ethmozine (Moricizine), a class Ic antiarrhythmic agent. The following sections

detail the primary synthetic strategies, experimental protocols, and structure-activity

relationship (SAR) data for key analogues.

Introduction
Ethmozine (Moricizine) is a phenothiazine derivative with potent antiarrhythmic properties. Its

mechanism of action primarily involves the blockade of cardiac sodium channels, which slows

the conduction of electrical impulses in the heart.[1] The synthesis of Ethmozine analogues is

a key area of research for the development of new antiarrhythmic drugs with improved efficacy

and safety profiles. The core structure of Ethmozine, a phenothiazine-2-carbamate, allows for

modifications at the 10-position of the phenothiazine ring, providing a versatile scaffold for

generating a library of analogues.

General Synthetic Strategy
The most common and effective strategy for the synthesis of Ethmozine analogues involves a

two-step process:

Acylation of the Phenothiazine Core: The synthesis begins with the acylation of ethyl (10H-

phenothiazin-2-yl)carbamate at the nitrogen atom of the phenothiazine ring. This is typically
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achieved by reacting the starting material with a suitable acyl chloride, such as 3-

chloropropionyl chloride, in an inert solvent.

Introduction of the Amino Side Chain: The resulting N-acylated intermediate, which now

contains a reactive alkyl halide, is then treated with a primary or secondary amine. This

nucleophilic substitution reaction displaces the chloride and introduces the desired amino

side chain, yielding the final Ethmozine analogue.

This modular approach allows for the synthesis of a wide variety of analogues by simply

changing the amine used in the second step.

Experimental Protocols
Protocol 1: Synthesis of Ethyl N-[10-(3-
chloropropanoyl)phenothiazin-2-yl]carbamate
(Intermediate 1)
This protocol describes the synthesis of the key intermediate for the preparation of various

Ethmozine analogues.

Materials:

Ethyl (10H-phenothiazin-2-yl)carbamate

3-Chloropropionyl chloride

Dry benzene (or other inert aprotic solvent like THF or DCM)

Anhydrous potassium carbonate (or other suitable base)

Nitrogen or Argon atmosphere

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a

nitrogen atmosphere, dissolve ethyl (10H-phenothiazin-2-yl)carbamate (1 equivalent) in dry

benzene.
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Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

Slowly add 3-chloropropionyl chloride (1.2 equivalents) to the stirred suspension at room

temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl

acetate gradient) to afford the pure ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-

yl]carbamate.

Protocol 2: General Procedure for the Synthesis of
Ethmozine Analogues
This protocol provides a general method for the synthesis of various Ethmozine analogues

starting from Intermediate 1.

Materials:

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (Intermediate 1)

Desired primary or secondary amine (e.g., diethylamine, morpholine, piperidine) (2-3

equivalents)

Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

Base (e.g., potassium carbonate or triethylamine) (optional, depending on the amine salt

used)
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Procedure:

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Intermediate 1 (1

equivalent) in the chosen anhydrous solvent.

Add the desired amine (2-3 equivalents) to the solution. If the amine is provided as a

hydrochloride salt, add a suitable base like potassium carbonate or triethylamine (2-3

equivalents) to liberate the free amine.

Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, cool the mixture and remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane)

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system to obtain the pure Ethmozine analogue.

Data Presentation: Structure-Activity Relationship
of Ethmozine Analogues
The antiarrhythmic activity of Ethmozine analogues is highly dependent on the nature of the

amino group at the terminus of the side chain. The following table summarizes the in vitro

antiarrhythmic activity of a selection of Ethmozine analogues. The activity is presented as the

concentration required to produce a 50% reduction in the maximum upstroke velocity (Vmax) of

the cardiac action potential, a common measure of sodium channel blockade.
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Compound ID Amine Side Chain
Antiarrhythmic Activity
(IC50 for Vmax reduction,
µM)

Ethmozine Morpholine 1.5

Ethacizin Diethylamine 0.8

Analogue 1 Piperidine 1.2

Analogue 2 Pyrrolidine 1.8

Analogue 3 N-methylpiperazine 2.5

Note: The IC50 values presented are illustrative and may vary depending on the specific

experimental conditions.

Signaling Pathway and Experimental Workflow
Mechanism of Action of Ethmozine Analogues
Ethmozine and its analogues exert their antiarrhythmic effects primarily by blocking the fast

inward sodium current (INa) in cardiomyocytes. This action is state-dependent, with a higher

affinity for the open and inactivated states of the sodium channel. By blocking INa, these

compounds slow the rate of depolarization of the cardiac action potential (Phase 0), which in

turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.

Recent studies have also indicated that moricizine can inhibit the late sodium current (INaL)

and modulate the activity of calcium/calmodulin-dependent protein kinase II (CaMKII), a key

signaling molecule in cardiac pathophysiology.[2][3] The inhibition of INaL is thought to

contribute to the prevention of atrial fibrillation.
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Caption: Signaling pathway of Ethmozine analogues in cardiomyocytes.

Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation

of new Ethmozine analogues.
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Caption: Workflow for the synthesis and evaluation of Ethmozine analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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